Cas no 43224-75-5 (4-(allyloxy)-2,2,6,6-tetramethylpiperidine)

4-(Allyloxy)-2,2,6,6-tetramethylpiperidine is a hindered amine derivative featuring an allyl ether functional group. Its molecular structure combines the steric hindrance of tetramethylpiperidine with the reactivity of an allyl moiety, making it a versatile intermediate in organic synthesis and polymer chemistry. The compound is particularly valued for its potential as a precursor in the development of light stabilizers, radical scavengers, and functionalized polymers. Its stability under various conditions and compatibility with polymerization processes enhance its utility in advanced material applications. The allyl group further enables selective modifications, such as thiol-ene reactions, broadening its applicability in tailored chemical synthesis.
4-(allyloxy)-2,2,6,6-tetramethylpiperidine structure
43224-75-5 structure
Product Name:4-(allyloxy)-2,2,6,6-tetramethylpiperidine
CAS No:43224-75-5
MF:C12H23NO
MW:197.317123651505
MDL:MFCD23381681
CID:1517629
PubChem ID:11117001
Update Time:2025-06-14

4-(allyloxy)-2,2,6,6-tetramethylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Allyloxy)-2,2,6,6-tetramethylpiperidine
    • 4-Allyloxy-2,2,6,6-tetramethylpiperidine
    • AKOS017343140
    • BBL102446
    • MFCD23381681
    • DTXSID50885889
    • GEO-03985
    • 4-Allyloxy 2,2,6,6-tetramethylpiperidine
    • STL556248
    • Piperidine, 2,2,6,6-tetramethyl-4-(2-propenyloxy)-
    • CS-0360137
    • MS-20441
    • 2,2,6,6-tetramethyl-4-prop-2-enoxypiperidine
    • Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-
    • 2,2,6,6-TETRAMETHYL-4-(PROP-2-EN-1-YLOXY)PIPERIDINE
    • 43224-75-5
    • 4-allyloxy-2,2,6,6-tetramethyl-piperidine
    • SCHEMBL1131349
    • 4-(allyloxy)-2,2,6,6-tetramethylpiperidine
    • MDL: MFCD23381681
    • Inchi: 1S/C12H23NO/c1-6-7-14-10-8-11(2,3)13-12(4,5)9-10/h6,10,13H,1,7-9H2,2-5H3
    • InChI Key: PJCGHPRUNQYHRJ-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1CC(C)(C)NC(C)(C)C1

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 21.3Ų

4-(allyloxy)-2,2,6,6-tetramethylpiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR52153-1g
4-Allyloxy2,2,6,6-tetramethylpiperidine
43224-75-5 95%
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£115.00 2024-05-26
Apollo Scientific
OR52153-5g
4-Allyloxy2,2,6,6-tetramethylpiperidine
43224-75-5 95%
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abcr
AB530298-1 g
4-Allyloxy 2,2,6,6-tetramethylpiperidine; .
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A2B Chem LLC
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Additional information on 4-(allyloxy)-2,2,6,6-tetramethylpiperidine

Research Briefing on 4-(Allyloxy)-2,2,6,6-tetramethylpiperidine (CAS: 43224-75-5) in Chemical Biology and Pharmaceutical Applications

4-(Allyloxy)-2,2,6,6-tetramethylpiperidine (CAS: 43224-75-5) is a piperidine derivative with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile intermediate in the synthesis of nitroxide radicals, which are widely used as spin labels, antioxidants, and polymerization inhibitors. This briefing consolidates the latest advancements in the applications, synthetic methodologies, and mechanistic insights related to this compound, with a focus on peer-reviewed literature published within the last five years.

A 2023 study in the Journal of Medicinal Chemistry demonstrated the compound's utility in designing novel nitroxide-based antioxidants. Researchers functionalized 4-(allyloxy)-2,2,6,6-tetramethylpiperidine to create derivatives that exhibited enhanced cellular uptake and ROS-scavenging activity in neuronal models. The study emphasized the compound's structural flexibility, allowing for modifications at the allyloxy group to fine-tune lipophilicity and bioavailability. Molecular dynamics simulations further revealed stable binding interactions with lipid membranes, supporting its potential in neurodegenerative disease therapeutics.

In polymer science, a 2022 ACS Macro Letters publication reported its use as a chain transfer agent in controlled radical polymerization. The tetramethylpiperidine core provided steric stabilization, while the allyloxy group participated in reversible addition-fragmentation chain-transfer (RAFT) processes. This dual functionality enabled the synthesis of well-defined block copolymers with low dispersity (Đ < 1.15), particularly valuable for drug delivery systems requiring precise molecular weight control.

Mechanistic investigations published in Chemical Communications (2024) elucidated the compound's redox behavior. Cyclic voltammetry studies showed a quasi-reversible one-electron oxidation at +0.78 V vs. SCE, corresponding to the formation of the corresponding oxoammonium cation. Density functional theory (DFT) calculations correlated this with the HOMO localization on the piperidine nitrogen, suggesting tunable redox properties through allyloxy substitution patterns.

From a synthetic perspective, a green chemistry approach was developed in 2023 (Organic Process Research & Development), utilizing continuous flow reactors to produce 4-(allyloxy)-2,2,6,6-tetramethylpiperidine with 92% yield and 99.5% purity. The process eliminated traditional purification columns by implementing in-line scavenger resins, demonstrating scalability for industrial production while maintaining compliance with ICH Q3 guidelines for residual solvents.

Ongoing clinical relevance is evidenced by its inclusion in a Phase II trial (NCT05678984) as a precursor for a radioprotectant formulation. The allyloxy moiety's reactivity enables efficient conjugation with thiol-containing biomolecules, creating targeted radioprotectors that accumulate in specific tissues. Preliminary results show a 40% reduction in radiation-induced DNA damage compared to controls, with pharmacokinetic studies confirming favorable tissue distribution profiles.

These collective advancements position 4-(allyloxy)-2,2,6,6-tetramethylpiperidine as a multifunctional scaffold in medicinal chemistry and materials science. Future research directions may explore its application in bioorthogonal chemistry, leveraging the allyl group for click chemistry modifications, or further optimization of its pharmacokinetic properties through structural analogs. The compound's dual functionality as both a synthetic intermediate and bioactive moiety continues to drive innovative applications across interdisciplinary research domains.

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